![molecular formula C7H5ClN2 B1279106 7-chloro-1H-indazole CAS No. 37435-12-4](/img/structure/B1279106.png)
7-chloro-1H-indazole
Overview
Description
7-Chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position of the indazole ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Indazole derivatives, in general, have been found to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cellular processes such as cell cycle progression and volume regulation .
Mode of Action
For instance, some indazole derivatives inhibit the activity of kinases, thereby affecting the signaling pathways that these kinases are involved in .
Biochemical Pathways
For example, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, while the modulation of SGK can influence cell volume regulation .
Result of Action
The inhibition, regulation, and/or modulation of kinases by indazole derivatives can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Analysis
Biochemical Properties
7-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects. Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation, apoptosis, and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes involved in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Reductive Cyclization: Formation of indazole rings from ortho-substituted benzylidenehydrazines.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
7-Chloro-1H-indazole serves as a critical building block in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential in developing anti-cancer and anti-inflammatory drugs. Notably, indazole derivatives exhibit a wide range of biological activities, including:
- Anti-tumor activity : Research has shown that certain 1H-indazole derivatives possess potent inhibitory effects on tumor growth and proliferation .
- Antimicrobial properties : The compound has been investigated for its efficacy against various pathogens, making it a promising candidate for new antibiotic formulations .
Case Study: Indazole Derivatives in Cancer Therapy
A study examined the structure-activity relationship (SAR) of this compound derivatives, demonstrating that modifications at specific positions significantly enhanced their anti-cancer properties. For instance, introducing electron-withdrawing groups increased the potency against specific cancer cell lines .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals , particularly herbicides and pesticides. These formulations aim to enhance crop yield while minimizing environmental impact.
Table: Agrochemical Applications of this compound
Application Type | Description | Example Compounds |
---|---|---|
Herbicides | Target specific weeds without harming crops | This compound-based formulations |
Pesticides | Control pests effectively | Various indazole derivatives |
Material Science
This compound is being explored for its potential in material science , particularly in developing advanced materials such as polymers and coatings. These materials are characterized by improved durability and chemical resistance.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This has implications for creating more resilient materials for industrial applications .
Biochemical Research
In biochemical research, this compound is employed in studies related to enzyme inhibition . It aids researchers in understanding metabolic pathways and developing targeted therapies.
Example: Lactoperoxidase Inhibition
A study found that this compound inhibits lactoperoxidase, an enzyme with antimicrobial properties. This inhibition could provide insights into developing new antimicrobial agents .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard in various analytical techniques. Its role ensures accurate measurements and quality control in laboratory settings.
Comparison with Similar Compounds
1H-Indazole: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical behavior.
5-Chloro-1H-Indazole: Chlorine atom at the 5th position, leading to variations in reactivity and applications.
Uniqueness of 7-Chloro-1H-Indazole: The presence of the chlorine atom at the 7th position of the indazole ring in this compound imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .
Biological Activity
7-Chloro-1H-indazole is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the 7-position of the indazole ring. Its molecular formula is , with a molecular weight of approximately 152.58 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways, contributing to its anticancer properties .
Inhibition of Kinases
Research indicates that this compound can inhibit the Akt kinase, which plays a crucial role in regulating cell growth and survival. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activities
The compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains .
- Anticancer Properties : Its ability to induce apoptosis and inhibit cancer cell proliferation has been confirmed in several studies, making it a promising candidate for cancer therapy.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with inhibition rates reaching up to 35% at concentrations as low as 25 µM .
- Cancer Research : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability of human cancer cell lines, suggesting its potential as an anticancer agent .
- Inflammation Modulation : Another study highlighted the compound's ability to downregulate pro-inflammatory cytokines (TNF-α and IL-6) while upregulating anti-inflammatory markers (IL-10), indicating its therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOYUQVNPTVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455690 | |
Record name | 7-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37435-12-4 | |
Record name | 7-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-chloro-1H-indazole a potent inhibitor of enzymes like polyphenol oxidase (PPO)?
A1: While the exact mechanism of inhibition by this compound is not fully elucidated in the provided research, the studies highlight its strong inhibitory effect on PPO. [, ] It's likely that this compound binds to the active site of PPO, hindering its interaction with its substrate and thus preventing enzymatic browning in foods like potatoes. [] Further research, including kinetic studies and potentially co-crystallization experiments, could provide a clearer understanding of the binding interactions and mechanism of inhibition.
Q2: How does the inhibitory effect of this compound on Lactoperoxidase (LPO) compare to its effect on PPO?
A2: Both studies demonstrate that this compound acts as an inhibitor for both LPO and PPO. [, ] Interestingly, it shows significantly stronger inhibition of PPO with a Ki value of 0.15 ± 0.04 mM compared to its effect on LPO (Ki: 21.05 ± 4.62 µM). [, ] This difference in Ki values suggests that this compound might have a higher binding affinity for PPO or interacts differently with the active sites of these two enzymes. Further research is needed to explore the structural basis for this difference in inhibitory potency.
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